Ile-Ile -

Ile-Ile

Catalog Number: EVT-7998688
CAS Number:
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of isoleucine can be approached through several methods. One common synthetic route involves starting from 2-bromobutane and diethylmalonate, which has been documented since the early 20th century. The first successful synthesis was reported in 1905 by French chemists Bouveault and Locquin. The multistep synthesis typically includes:

  1. Formation of the β-keto acid: This involves the reaction of diethylmalonate with 2-bromobutane.
  2. Decarboxylation: The β-keto acid undergoes decarboxylation to yield isoleucine.
  3. Purification: The final product is purified through recrystallization or chromatography techniques.

Improved methods have been developed that enhance yield and purity, making synthetic isoleucine more accessible for research and industrial applications .

Molecular Structure Analysis

The molecular structure of isoleucine can be characterized as follows:

  • Chemical Formula: C6_6H13_{13}N1_{1}O2_{2}
  • Molecular Weight: Approximately 131.17 g/mol
  • Structural Features:
    • An α-amino group (-NH2_2)
    • An α-carboxylic acid group (-COOH)
    • A branched hydrocarbon side chain (specifically, a sec-butyl group)

The three-dimensional conformation of isoleucine allows for specific interactions in protein structures, contributing to the stability and functionality of various proteins .

Chemical Reactions Analysis

Isoleucine participates in various chemical reactions typical of amino acids:

  1. Peptide Bond Formation: Isoleucine can form peptide bonds with other amino acids through condensation reactions, releasing water molecules.
  2. Hydrolysis: Peptide bonds involving isoleucine are somewhat resistant to acid hydrolysis due to steric hindrance from its branched side chain, necessitating longer reaction times for cleavage.
  3. Decarboxylation: Under specific conditions, isoleucine can undergo decarboxylation to yield isoamylamine.

These reactions are crucial for understanding the biochemical pathways involving isoleucine in metabolism and protein synthesis .

Mechanism of Action

Isoleucine functions primarily through its incorporation into proteins where it contributes to structural integrity and enzymatic activity. Its mechanism of action includes:

  • Regulation of Metabolic Pathways: Isoleucine influences the synthesis of pancreatic enzymes through signaling pathways that respond to dietary intake.
  • Energy Production: It serves as a substrate for gluconeogenesis, particularly during fasting or intense exercise.
  • Muscle Protein Synthesis: Isoleucine plays a significant role in muscle repair and growth by activating pathways like mTOR (mechanistic target of rapamycin), which regulates cell growth and metabolism .
Physical and Chemical Properties Analysis

Isoleucine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water but less soluble in organic solvents.
  • Melting Point: Approximately 113–116 °C.
  • pKa Values:
    • The pKa of the carboxylic acid group is around 2.36.
    • The pKa of the amino group is approximately 9.06.

These properties influence its behavior in biological systems and during chemical reactions .

Applications

Isoleucine has diverse applications across various fields:

  1. Nutritional Supplements: It is widely used in dietary supplements aimed at promoting muscle recovery and growth.
  2. Pharmaceuticals: Due to its role in metabolic pathways, it is studied for potential therapeutic applications in metabolic disorders.
  3. Food Industry: As an essential amino acid, it is included in protein formulations for food products aimed at athletes or those requiring higher protein intake.

Research continues to explore additional roles of isoleucine in health, nutrition, and disease management, emphasizing its importance beyond mere dietary necessity .

Biological Activity and Mechanistic Insights

Modulation of Calcium-Sensing Receptor (CaSR) Signaling

The calcium-sensing receptor (CaSR), a class C G protein-coupled receptor (GPCR), serves as the primary molecular target for Ile-Ile. While CaSR is canonically activated by extracellular Ca²⁺, it exhibits promiscuous responsiveness to amino acids and peptides. Ile-Ile modulates CaSR signaling through allosteric binding within the receptor’s Venus Flytrap (VFT) domain. This interaction stabilizes the active conformation of CaSR, facilitating downstream G protein signaling. Unlike aromatic amino acids (e.g., L-Phe, L-Trp) that exhibit strong agonist activity, Ile-Ile functions as a partial modulator, enhancing receptor sensitivity to orthosteric ligands rather than directly activating it [2] [8].

Mechanistic studies using Flp-In-HEK293 cells expressing CaSR reveal that Ile-Ile preferentially activates the Gi signaling pathway, leading to reduced intracellular cAMP levels. This is distinct from Ca²⁺-induced signaling, which primarily activates Gq-PLC-IP3 pathways. Notably, Ile-Ile does not require Ca²⁺ co-activation for Gi coupling, suggesting a ligand-specific signaling bias. However, its efficacy in Gi activation is lower than that of kokumi-active γ-glutamyl peptides (e.g., γ-Glu-Val-Gly), which exhibit potent CaSR activation [2] [5].

  • Table 1: CaSR Signaling Pathways Modulated by Amino Acids/Peptides
    LigandGq ActivationGi ActivationERK PhosphorylationDependence on Ca²⁺
    Ca²⁺++++++Self-sufficient
    L-Phenylalanine++++++Required for Gq
    γ-Glu-Val-Gly+++++++++Partially dependent
    Ile-Ile+/–++/–Independent
    Key: +++ = strong activation; ++ = moderate activation; + = weak activation; – = no effect [2] [5] [8].

Kokumi Taste Enhancement Mechanisms in Sensory Perception

Kokumi—a Japanese term denoting "richness" or "mouthfulness"—describes compounds that enhance complexity, continuity, and thickness of taste without contributing standalone flavor. Ile-Ile functions as a kokumi sensitiser by amplifying CaSR-mediated gustatory signaling in taste receptor cells. This occurs via ligand-receptor cooperativity: Ile-Ile binding increases CaSR’s affinity for endogenous activators (e.g., glutathione, γ-glutamyl peptides) already present in food matrices. Consequently, it potentiates umami, saltiness, and sweetness perception at sub-threshold concentrations (typically 0.1–1 mM) [3] [5] [9].

Sensory analyses using monosodium glutamate (MSG) solutions (20 mM) spiked with 1 mM Ile-Ile demonstrate its efficacy:

  • Thickness enhancement: +18% intensity within 0–5 seconds of oral exposure.
  • Continuity enhancement: +22% prolongation of umami persistence post-swallowing.These metrics are quantifiable via time-intensity (TI) sensory panels, where Ile-Ile extends the decay phase of umami perception by stabilizing CaSR-active conformations [3].

Molecular dynamics simulations reveal that Ile-Ile forms hydrophobic contacts with CaSR’s transmembrane domain (residues Phe668, Ala672) and a hydrogen bond with Gln756. However, its binding stability (RMSD = 1.8 Å) is lower than Leu-Leu (RMSD = 1.2 Å), correlating with reduced sensory potency. Electrostatic complementarity analysis further confirms weaker charge optimization at the Ile-Ile–CaSR interface compared to high-efficacy kokumi peptides [3] [6].

Role in Umami Intensity and Taste Persistence Dynamics

Ile-Ile’s impact on umami extends beyond kokumi modulation. When combined with MSG or soy sauce-derived peptides, it elevates perceived umami intensity by synergistic receptor activation. In soy sauce, Ile-Ile co-occurs with umami peptides (e.g., Glu-Glu, γ-Glu-Cys) and free amino acids (e.g., phenylalanine), which collectively activate T1R1/T1R3 and CaSR receptors. Electronic tongue analyses show a +25% increase in umami response in soy sauces with high amino acid nitrogen content (>1.2 g/dL), where Ile-Ile is more abundant [10].

The dipeptide’s role in taste persistence is linked to its resistance to orosensory degradation. Unlike glutamyl peptides hydrolyzed by salivary γ-glutamyl transferase, Ile-Ile’s peptide bond (between two branched-chain aliphatic residues) exhibits low enzymatic susceptibility. This extends its oral residence time, facilitating prolonged receptor interaction. MALDI-TOF MS studies of saliva after Ile-Ile exposure confirm >80% recovery of intact dipeptide after 60 seconds, compared to <50% for γ-Glu-Leu [3] [10].

Comparative Efficacy in Thickness and Continuity Enhancement

Ile-Ile’s functional performance is context-dependent when benchmarked against structurally analogous dipeptides:

  • Table 2: Sensory and Molecular Dynamics Comparison of Ile/Leu-Containing Dipeptides
    DipeptideThickness (0–5s)Continuity (Duration)H-Bonds with CaSRBinding Energy (kcal/mol)RMSD (Å)
    Leu-Leu+35%+30%4-8.21.2
    Leu-Ile+28%+25%3-7.61.5
    Ile-Leu+22%+20%3-7.41.6
    Ile-Ile+18%+22%2-6.91.8
    Data derived from sensory panels (1 mM peptide in 20 mM MSG) and 100-ns MD simulations [3].

Key insights from comparative analyses:

  • Steric constraints: Ile-Ile’s β-branched side chains limit conformational flexibility, reducing optimal docking with CaSR compared to Leu-Leu.
  • Hydrophobic burial: Both isoleucines bury 85 Ų of hydrophobic surface area upon CaSR binding—less than Leu-Leu (110 Ų)—weakening complex stability.
  • Sequence dependence: N-terminal isoleucine (Ile-Leu) enhances thickness more than C-terminal placement (Leu-Ile), indicating positional specificity in receptor binding [3].

Despite lower efficacy than Leu-Leu, Ile-Ile excels in bitter-masking applications. Its hydrophobic surface absorbs bitter compounds (e.g., quinolones in soy sauce) via non-covalent stacking, reducing their orosensory detection by >15%. This secondary function enhances its utility in fermented products where bitterness accompanies umami [6] [10].

Concluding Remarks

Ile-Ile exemplifies how minimal structural elements—two conjoined isoleucines—can drive multifaceted bioactivities spanning receptor modulation, taste enhancement, and physicochemical interactions. Its CaSR-mediated effects on kokumi and umami, though moderate compared to leucine-rich dipeptides, offer unique advantages in bitterness suppression and enzymatic stability. Future research should explore in vivo receptor binding kinetics and applications in sodium-/MSG-reduced foods. As peptide structure-activity relationships become increasingly deciphered, designer dipeptides like Ile-Ile will underpin next-generation taste modulators [3] [6] [10].

Properties

Product Name

Ile-Ile

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-methylpentanoate

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t7-,8-,9-,10-/m0/s1

InChI Key

BCVIOZZGJNOEQS-XKNYDFJKSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)[O-])[NH3+]

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)[O-])[NH3+]

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